molecular formula C20H27N3O2 B2516911 1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione CAS No. 1008091-55-1

1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione

Cat. No.: B2516911
CAS No.: 1008091-55-1
M. Wt: 341.455
InChI Key: REPNIPZMOIRGAY-UHFFFAOYSA-N
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Description

The compound “1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione” contains several functional groups. It has a cyclopentyl group, a phenyl group, a piperidinyl group, and a pyrrolidine-2,5-dione group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which can contribute to the stereochemistry of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amino group could participate in a variety of reactions, such as condensation reactions or nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amine and the dione could influence its solubility in different solvents .

Scientific Research Applications

Aromatase Inhibition for Estrogen-Dependent Diseases

A study explored the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, focusing on their in vitro inhibitory activity against human placental aromatase. This enzyme converts androgens to estrogens, and its inhibition is crucial in treating estrogen-dependent diseases like mammary tumors. One compound exhibited significant inhibitory activity, making it a potential candidate for treating such diseases (Hartmann et al., 1992).

Antimicrobial and Antitubercular Activity

Another study focused on the synthesis of highly functionalized dispiro heterocycles and their in vitro antimicrobial activity against various bacteria and fungi, as well as antitubercular activity against Mycobacterium tuberculosis. The findings revealed that some compounds exhibited significant antimicrobial and antitubercular activities, comparable to standard drugs (Dandia et al., 2013).

Synthesis and Biological Evaluation

A study on the synthesis and biological evaluation of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine highlighted an efficient pathway to synthesize these compounds. The regioselectivity of the reaction was influenced by the presence of additional aminomethylpyridine, suggesting alternative pathways to the product pyrroles (Klappa et al., 2002).

Future Directions

Compounds with similar structures are often studied for their potential as pharmaceuticals or other biologically active compounds . Therefore, future research could involve studying the biological activity of this compound and developing methods for its synthesis.

Mechanism of Action

Target of Action

The compound “1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione” is a functionalized cereblon ligand . Cereblon is a protein that serves as a primary target for thalidomide and its analogs . It plays a crucial role in the ubiquitin-proteasome system, a critical pathway for protein degradation in cells .

Mode of Action

This compound interacts with its target, cereblon, by forming a complex that can be utilized in the development of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting the ubiquitin-proteasome system to degrade specific proteins within the cell . The compound’s amine group allows for rapid conjugation with carboxyl linkers via peptide coupling reactions, making it a valuable building block for creating a protein degrader library .

Biochemical Pathways

The compound’s interaction with cereblon affects the ubiquitin-proteasome system, a pathway responsible for protein degradation . By forming a complex with cereblon, the compound can influence the degradation of specific proteins within the cell . This can have downstream effects on various cellular processes, depending on the proteins targeted for degradation.

Pharmacokinetics

The compound’s ability to rapidly conjugate with carboxyl linkers suggests it may have favorable absorption and distribution characteristics

Result of Action

The primary result of the compound’s action is the targeted degradation of specific proteins within the cell . This can influence various cellular processes and potentially lead to therapeutic effects, depending on the proteins targeted. For instance, in the context of PROTACs, the degradation of disease-related proteins can lead to the alleviation of disease symptoms .

Properties

IUPAC Name

1-cyclopentyl-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c24-19-14-18(20(25)23(19)17-6-2-3-7-17)21-15-8-10-16(11-9-15)22-12-4-1-5-13-22/h8-11,17-18,21H,1-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPNIPZMOIRGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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